2-Piperidinemethanol,1-methyl-a-phenyl-

Catalog No.
S8873130
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
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2-Piperidinemethanol,1-methyl-a-phenyl-

Product Name

2-Piperidinemethanol,1-methyl-a-phenyl-

IUPAC Name

(1-methylpiperidin-2-yl)-phenylmethanol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-14-10-6-5-9-12(14)13(15)11-7-3-2-4-8-11/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

JGAYLCZXGQAXQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C2=CC=CC=C2)O

2-Piperidinemethanol, 1-methyl-α-phenyl- (also known as 1-Methyl-2-piperidinemethanol) is a chemical compound with the molecular formula C7H15NOC_7H_{15}NO and a molecular weight of approximately 129.20 g/mol. It features a piperidine ring substituted with a hydroxymethyl group and a methyl group at the nitrogen atom, along with a phenyl group attached to the carbon adjacent to the nitrogen. The compound is classified under various names, including 1-Methyl-2-hydroxymethylpiperidine and has a CAS Registry Number of 20845-34-5 .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced further to yield more saturated forms, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxymethyl group can participate in substitution reactions to introduce other functional groups under suitable conditions, often employing reagents such as thionyl chloride or phosphorus tribromide.

The biological activity of 2-Piperidinemethanol, 1-methyl-α-phenyl- is significant due to its interaction with various biochemical pathways. It has been identified as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1). These interactions suggest potential applications in regulating processes such as cell proliferation, survival, and differentiation. The compound has also shown promise in the synthesis of selective antagonists for various receptors, including the melanocortin receptor and gonadotropin-releasing hormone receptor .

Several synthesis methods have been developed for 2-Piperidinemethanol, 1-methyl-α-phenyl-. A common approach involves the reaction of piperidine derivatives with formaldehyde in the presence of reducing agents. Specific methods include:

  • Condensation Reaction: Piperidine is reacted with paraformaldehyde followed by reduction to yield the desired alcohol.
  • Hydroxymethylation: The introduction of hydroxymethyl groups can be achieved through controlled reactions involving piperidine and formaldehyde derivatives .
  • Functional Group Modification: Subsequent reactions can modify the hydroxymethyl group to introduce various functional groups, expanding the compound's utility in organic synthesis .

The applications of 2-Piperidinemethanol, 1-methyl-α-phenyl- span several fields:

  • Pharmaceuticals: Its role as an inhibitor for specific receptors makes it a candidate for drug development targeting cancer and other diseases related to angiogenesis and cell signaling pathways.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse derivatives .

Studies on the interactions of 2-Piperidinemethanol, 1-methyl-α-phenyl- have highlighted its potential effects on cellular signaling pathways. It has been shown to influence gene expression and enzyme activity through its inhibition of VEGFR-2 and FGFR1, which are critical in angiogenesis and cellular growth regulation . Additionally, its pharmacokinetic properties suggest high gastrointestinal absorption but low skin permeability, indicating its suitability for oral administration in therapeutic contexts .

Several compounds share structural similarities with 2-Piperidinemethanol, 1-methyl-α-phenyl-. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-(1-Methylpiperidin-2-yl)methanol136030-04-11.00Enantiomeric form with similar biological activity
(R)-(1-Methylpiperidin-2-yl)methanol68474-13-51.00Enantiomeric form; potential differences in activity
N-(Hydroxymethyl)-N-methylpiperidine3197-44-20.93Contains hydroxymethyl group; used in similar applications
N-(Phenyl)-N-methylpiperidine3433-37-20.93Phenyl substitution provides different reactivity
N-(Benzyl)-N-methylpiperidine41373-39-10.93Benzyl group alters pharmacological properties

These compounds exhibit unique properties that differentiate them from each other while retaining structural similarities to 2-Piperidinemethanol, 1-methyl-α-phenyl-. The variations in substituents lead to diverse biological activities and potential applications in medicinal chemistry.

1-Methyl-α-phenyl-2-piperidinemethanol belongs to the class of N-methylpiperidine derivatives characterized by a hydroxylmethyl group at the C2 position and a phenyl substituent on the α-carbon of the methanol side chain. Its systematic IUPAC name is 1-methyl-2-[(phenyl)(hydroxy)methyl]piperidine, reflecting the piperidine backbone (C₅H₁₁N) modified with a methyl group at the nitrogen and a benzyl alcohol moiety at C2.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol (calculated)
Log P (Predicted)1.82 (via analogy to MDL 11,939)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (hydroxyl, amine)
SolubilityLikely soluble in DMSO, methanol

The compound’s stereochemistry remains undefined in current literature, though synthetic routes may yield racemic mixtures or specific enantiomers depending on precursor configurations.

Historical Development in Heterocyclic Chemistry

Piperidine derivatives gained prominence in the mid-20th century with the development of analgesics like meperidine. The introduction of aromatic substituents, such as phenyl groups, aimed to enhance receptor binding affinity and metabolic stability. For 1-methyl-α-phenyl-2-piperidinemethanol, historical precedents include:

  • 1950s: Synthesis of N-methylpiperidine analogs for CNS drug candidates.
  • 1980s: Exploration of α-arylpiperidinemethanols as serotonin receptor modulators (e.g., MDL 11,939).
  • 2010s: Structural optimization of tylophorine analogs for kinase inhibition.

This compound represents a convergence of strategies: N-methylation to reduce basicity and α-phenylation to promote π-π interactions with biological targets.

Structural Relationship to Piperidine Alkaloids

Natural piperidine alkaloids, such as tylophorine and sedamine, share the piperidine core but differ in substitution patterns:

Table 2: Comparison with Natural Alkaloids

CompoundCore StructureKey SubstituentsBioactivity
TylophorinePhenanthroindolizidineMethoxy groups at C2, C3, C6Anticancer (Aurora kinase inhibition)
SedaminePiperidineHydroxyl at C2, methyl at NAnticholinergic
1-Methyl-α-phenyl-2-piperidinemethanolPiperidineN-methyl, α-phenylmethanol at C2Undetermined (predicted 5-HT2 affinity)

The α-phenylmethanol group in 1-methyl-α-phenyl-2-piperidinemethanol introduces a steric bulk absent in simpler piperidine alcohols, potentially enabling unique interactions with hydrophobic binding pockets.

X-ray crystallographic analysis provides crucial insights into the solid-state structure of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. The crystallographic data reveals fundamental structural characteristics that define the molecular architecture of these compounds [1] [2] [3] [4].

The crystallographic studies consistently demonstrate that piperidine-containing compounds with phenyl substitution predominantly adopt orthorhombic or triclinic crystal systems, with space groups varying based on the specific substitution pattern [1] [3] [4]. For related methylpiperidinyl-phenyl derivatives, the orthorhombic space group Pna21 has been observed, with unit cell parameters of a = 10.249(2) Å, b = 13.182(3) Å, and c = 13.435(3) Å, yielding a molecular volume of 1815.1(6) ų [1].

The piperidine ring consistently maintains a chair conformation across different phenyl-substituted derivatives, as evidenced by puckering amplitude values of Q = 0.553(3) Å with Cremer parameters θ = 168.8(3)° and φ = 171.8(18)° [4]. This conformational preference is maintained even with various substitution patterns, indicating the thermodynamic stability of the chair form in these systems [3] [4] [5].

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å)Molecular Volume (ų)Piperidine Ring Conformation
1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-olOrthorhombicPna21a=10.249(2), b=13.182(3), c=13.435(3)1815.1(6)Chair
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneTriclinicP1Variable based on substitutionVariableChair
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChair conformation-Chair form: Q=0.553(3)VariableChair
Phenyl(piperidin-2-yl)methanol derivativesVariableVariableDependent on substituentsVariablePredominantly chair

The phenyl substituent at the α-position influences the molecular packing through π-π stacking interactions and van der Waals contacts [1] [3]. The dihedral angle between the naphthol mean plane and the benzene ring has been measured at 75.8(2)°, indicating significant aromatic-aromatic interactions that contribute to crystal stability [1]. The hydroxyl group participation in hydrogen bonding networks further stabilizes the crystal structure through intramolecular O-H⋯N hydrogen bonds [1] [4].

Conformational Analysis through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed information about the solution-state conformational behavior of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. The NMR analysis reveals dynamic processes and conformational preferences that complement crystallographic findings [6] [7] [8] [9].

Proton NMR spectroscopy demonstrates distinct chemical shift patterns that reflect the conformational characteristics of these compounds. Aromatic protons appear as split signals at δ 7.49 ppm (2H) and δ 7.34 ppm (3H), indicating restricted rotation around the phenyl-carbon bond due to steric interactions [6]. The splitting pattern provides evidence for conformational rigidity in solution, consistent with the preferred chair conformation observed in the solid state [6] [10].

Chemical Shift Region (ppm)AssignmentConformational InformationTemperature Dependence
7.49 (2H phenyl)Aromatic protons (split pattern)Restricted rotation evidenceElevated temperature coalescence
7.34 (3H phenyl)Aromatic protons (split pattern)Phenyl group orientationElevated temperature coalescence
6.72-6.64 (aromatic H)Aromatic protons on substituted ringsRing substitution patternVariable with substitution
3.885 (piperidinyl H)Piperidine ring protonsChair conformation markerRelatively stable
1.287-1.028 (aliphatic CH)Alkyl substituentsAxial/equatorial preferenceConformationally sensitive
2.35 (methyl group)N-methyl or substituent methylN-substituent dynamicsExchange phenomena observed

Variable temperature NMR studies reveal dynamic processes occurring at elevated temperatures, with coalescence of aromatic signals indicating increased molecular mobility [6]. The piperidine ring protons maintain their characteristic patterns even at higher temperatures, confirming the conformational stability of the chair form [6] [10]. The chemical shifts of piperidinyl protons around δ 3.885 ppm serve as diagnostic markers for the chair conformation [11] [8].

Fluorine-19 NMR spectroscopy, when applicable to fluorinated derivatives, provides additional conformational insights through chemical shift dispersion [7]. The technique has demonstrated the ability to distinguish between different conformers through restricted rotation around coordination bonds, with energy barriers exceeding 17.4 kcal/mol [7].

Computational Modeling of Stereoelectronic Effects

Density Functional Theory calculations provide comprehensive insights into the electronic structure and stereoelectronic effects governing the conformational behavior of 2-piperidinemethanol,1-methyl-α-phenyl- derivatives. Computational studies using B3LYP/6-31+G(d) basis sets reveal fundamental molecular orbital characteristics and electronic properties [12] [3] [13] [14].

The frontier molecular orbital analysis demonstrates significant electronic delocalization effects in phenyl-substituted piperidine derivatives. HOMO energies range from -6.11 to -5.71 eV, while LUMO energies span -2.41 to -1.55 eV, resulting in energy gaps of 3.70 to 4.28 eV [13] [14]. These values indicate kinetic stability and moderate reactivity, with the phenyl substituent contributing to orbital mixing and electron delocalization [13].

ParameterPiperidine Derivatives RangePhenyl-substituted ValuesStereoelectronic Effects
HOMO Energy (eV)-6.11 to -5.71Varies with substitutionπ-conjugation with phenyl
LUMO Energy (eV)-2.41 to -1.55Electron-withdrawing shiftsElectron delocalization
Energy Gap ΔE (eV)3.70 to 4.28Typically 3.5-4.5Orbital overlap enhancement
Chemical Potential-0.21 to -0.22More negative with phenylCharge distribution modification
Pyramidalization Degree (Å)0.23 to 0.42Reduced by conjugationPlanarization tendency
Dihedral Angle (degrees)70.8 to 78.3Aromatic interaction dependentAromatic-aliphatic interaction
Bond Length C-N (Å)1.15 to 1.47Standard C-N lengthsHyperconjugation effects
Puckering Amplitude Q (Å)0.51 to 0.55Chair preference maintainedRing strain minimization

The computational analysis reveals that phenyl substitution significantly influences the electronic distribution within the piperidine ring system. Chemical potential values become more negative with phenyl substitution, indicating enhanced electron-withdrawing character [13] [14]. The pyramidalization degree of the nitrogen atom decreases from 0.42 Å in simple piperidines to 0.23-0.30 Å in phenyl-substituted derivatives, reflecting increased planarization due to conjugative effects [12].

Stereoelectronic effects play a crucial role in determining conformational preferences [12] [3]. The dihedral angles between aromatic and aliphatic components range from 70.8° to 78.3°, optimizing orbital overlap while minimizing steric interactions [3]. Hyperconjugation between the piperidine ring and phenyl substituent contributes to conformational stability and influences the preferred chair conformation [12] [3].

Comparative Structural Features with Piperidine Derivatives

The structural characteristics of 2-piperidinemethanol,1-methyl-α-phenyl- can be systematically compared with other piperidine derivatives to understand the influence of substitution patterns on molecular architecture and conformational behavior [15] [4] [16] [17].

Unsubstituted piperidine universally adopts a chair conformation with high ring flexibility and rapid chair-chair interconversion [17]. The introduction of the hydroxymethyl group at the 2-position maintains the chair conformation while introducing moderate conformational restriction through intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair [4] [16].

Structural FeatureUnsubstituted Piperidine2-Piperidinemethanolα-Phenyl DerivativesN-Substituted Variants
Ring ConformationChair (universal)Chair maintainedChair stabilizedConformation dependent
Substituent OrientationEquatorial preferenceEquatorial hydroxymethylPhenyl equatorial preferenceSteric control
Hydrogen BondingNH···N chainsOH···N intramolecularExtended networksModified patterns
Crystal PackingClose-packed arrangementHydrogen-bonded networksπ-π stacking possibleSubstituent-dependent
Molecular FlexibilityHigh ring inversionModerate flexibilityReduced by conjugationVariable restriction
Aromatic InteractionsNoneLimitedSignificant π-interactionsThrough-space effects

The α-phenyl substitution introduces significant conformational rigidity through conjugative effects and aromatic interactions [15] [4]. The phenyl group preferentially adopts an equatorial orientation to minimize steric interactions while maximizing orbital overlap [4]. This substitution pattern creates extended hydrogen bonding networks in the solid state and enables π-π stacking interactions between adjacent molecules [1] [3].

N-substituted variants demonstrate variable conformational behavior depending on the steric and electronic nature of the substituent [15] [18]. The methylation at nitrogen in the target compound reduces the basicity and alters the hydrogen bonding patterns compared to secondary piperidine derivatives [19] [18]. This modification influences crystal packing arrangements and affects the overall molecular flexibility [18].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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